molecular formula C18H15N3Na2O7S2 B13793272 Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate CAS No. 6341-28-2

Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B13793272
CAS No.: 6341-28-2
M. Wt: 495.4 g/mol
InChI Key: DUBWIMUZGAMHSB-UHFFFAOYSA-L
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Description

Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate is a synthetic azo dye compound. It is characterized by its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics. The compound’s structure includes a naphthalene ring substituted with sulfonate groups, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylbenzenamine using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization and filtration processes to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used under mild conditions.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and occur under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by azo reductases to form aromatic amines, which can interact with cellular components. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4’-[(2,4-dihydroxyphenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate
  • Disodium 4-amino-3-[[4’-[(2-hydroxy-5-methylphenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate

Uniqueness

Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy and methyl groups on the aromatic ring enhances its stability and solubility compared to other similar compounds.

Properties

CAS No.

6341-28-2

Molecular Formula

C18H15N3Na2O7S2

Molecular Weight

495.4 g/mol

IUPAC Name

disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C18H17N3O7S2.2Na/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

DUBWIMUZGAMHSB-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N.[Na+].[Na+]

Origin of Product

United States

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